molecular formula C16H25N3O2 B12445886 [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B12445886
M. Wt: 291.39 g/mol
InChI Key: GYHWGCOCFGBHHQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The systematic name for this compound, following IUPAC guidelines, is tert-butyl (1-(3-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate . This nomenclature adheres to the following conventions:

  • The parent structure is pyrrolidine , a five-membered saturated heterocycle containing one nitrogen atom.
  • The carbamate group (-OC(=O)NH-) is named as a substituent, with the tert-butyl group designated as the ester component.
  • The 3-aminomethylphenyl substituent on the pyrrolidine nitrogen is described using locants to specify its position (1-position on pyrrolidine and 3-position on the phenyl ring).

Alternative names include:

  • tert-Butyl (1-(3-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate
  • 1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

The IUPAC rules prioritize functional group suffixes in the order of decreasing priority, with carbamates taking precedence over amines due to the presence of the carbonyl group.

Molecular Formula and Weight Analysis

The molecular formula is C₁₇H₂₅N₃O₂ , derived from:

  • Pyrrolidine core : C₄H₈N
  • 3-Aminomethylphenyl substituent : C₇H₈N
  • tert-Butyl carbamate group : C₅H₉NO₂
Property Value
Molecular weight 291.39 g/mol
Exact mass 291.1947 Da

The molecular weight aligns with mass spectrometry data reported for similar carbamate derivatives.

Three-Dimensional Structural Features

Pyrrolidine Ring Conformational Analysis

The pyrrolidine ring adopts envelope conformations influenced by substituents:

  • C-4 endo puckering : Favored when bulky groups like tert-butyl are attached to the pyrrolidine nitrogen, as steric repulsion between the substituent and ring hydrogens destabilizes planar geometries.
  • Pseudoequatorial orientation : The 3-aminomethylphenyl group occupies a pseudoequatorial position to minimize 1,3-diaxial interactions.

Computational studies on analogous compounds show that substituents at the 3-position of pyrrolidine induce a dihedral angle distortion of 15–25° from planarity.

Carbamate Group Spatial Orientation

The carbamate group exhibits a coplanar arrangement between the carbonyl oxygen and the pyrrolidine nitrogen, stabilized by resonance:
$$
\text{N–C(=O)–O–} \leftrightarrow \text{N⁺=C(–O⁻)–O–}
$$
This conjugation restricts rotation about the C–N bond, fixing the tert-butyl group in a trans-periplanar orientation relative to the pyrrolidine ring.

tert-Butyl Steric Effects on Molecular Geometry

The tert-butyl group introduces significant steric bulk, causing:

  • Increased torsional strain in the carbamate linkage, with bond angles deviating from ideal tetrahedral geometry by 5–10°.
  • Shielding effects on the pyrrolidine nitrogen, reducing its basicity compared to unsubstituted pyrrolidine derivatives.
Structural Parameter Value
C–O–C bond angle 116° ± 2°
N–C(=O) bond length 1.34 Å
Pyrrolidine ring puckering 0.42 Å (C-4 endo)

These features collectively define the compound’s reactivity profile, particularly in nucleophilic substitution and hydrogen-bonding interactions.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-[1-[3-(aminomethyl)phenyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-7-8-19(11-13)14-6-4-5-12(9-14)10-17/h4-6,9,13H,7-8,10-11,17H2,1-3H3,(H,18,20)

InChI Key

GYHWGCOCFGBHHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

A common approach involves reacting 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For example, (S)-methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester is synthesized by treating (S)-3-aminopyrrolidine with Boc₂O in dichloromethane (DCM) at 0–25°C, achieving yields >80%. This method ensures regioselective protection of the secondary amine while preserving the pyrrolidine ring’s stereochemistry.

Coupling with 3-Aminomethylphenyl Moieties

After Boc protection, the pyrrolidine derivative is functionalized at the 1-position with a 3-aminomethylphenyl group. This step often employs Suzuki-Miyaura coupling or nucleophilic substitution. For instance, palladium-catalyzed coupling of Boc-protected pyrrolidine with 3-bromobenzylamine derivatives in tetrahydrofuran (THF) and aqueous Na₂CO₃ at 80°C yields the desired intermediate.

Reductive Amination Approaches

Reductive amination is pivotal for introducing the aminomethylphenyl group while maintaining stereochemical integrity.

Sodium Borohydride-Mediated Reduction

In one protocol, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone is reduced using sodium borohydride (NaBH₄) in a THF/ethanol/water mixture at 0–20°C. This method produces (2S,3S)-1-chloro-2-hydroxy-3-(N-Boc)amino-4-phenylbutane with 56% yield and 95.9% purity, albeit with minor diastereomeric impurities.

Diisobutylaluminium Hydride (DIBAH) Reduction

Alternative conditions utilize DIBAH in toluene or cyclohexanol to enhance stereoselectivity. For example, DIBAH in toluene with acetone as an additive reduces ketones to secondary alcohols with >90% diastereomeric excess (d.e.), critical for high-purity intermediates.

Coupling Reactions Using Carbamate Precursors

Amide Bond Formation with EDCI/HOBt

Carbamate intermediates are coupled with aromatic amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). A representative synthesis involves reacting Boc-protected pyrrolidine-3-carboxylic acid with 3-aminomethylphenylboronic acid in dimethylformamide (DMF), yielding the target compound after 12 hours at 25°C.

Mitsunobu Reaction for Ether Linkages

The Mitsunobu reaction enables ether formation between alcohols and phenols. For instance, tert-butyl N-[3-(aminomethyl)benzyl]carbamate is synthesized by reacting Boc-protected 3-hydroxypyrrolidine with 3-aminomethylbenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Hydrolysis and Deprotection Methods

Acidic Hydrolysis

Final deprotection of the Boc group is achieved using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM. For example, treating Boc-protected intermediates with 4N HCl in dioxane at 0°C for 2 hours affords the free amine with >95% yield.

Basic Hydrolysis

Alternatively, NaOH in ethanol/water (1:1) at 50°C cleaves the Boc group while preserving the carbamate moiety. This method is preferred for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Advantage
NaBH₄ Reduction THF/EtOH/H₂O, 0–20°C 56% 95.9% Cost-effective
DIBAH Reduction Toluene, 25°C 72% 98% High stereoselectivity
EDCI/HOBt Coupling DMF, 25°C, 12h 85% 97% Mild conditions
Mitsunobu Reaction THF, DEAD/PPh₃, 0°C→25°C 70% 96% Ether linkage formation

Chemical Reactions Analysis

Types of Reactions: [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted products with different functional groups replacing the aminomethyl group.

Scientific Research Applications

Neuropharmacology

Preliminary studies indicate that [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester may interact with neurotransmitter systems, suggesting its relevance in neuropharmacology. Its binding affinities with various biological receptors are under investigation, with implications for treating neurological disorders.

Medicinal Chemistry

The compound's structural features make it a candidate for drug design. Its ability to mimic certain biological functionalities positions it as a potential bioisostere for existing drugs, particularly in the development of novel therapeutics targeting central nervous system disorders.

Case Studies and Research Findings

Research has highlighted the potential of this compound in several key areas:

  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter receptors have shown promise for developing treatments for anxiety and depression.
  • Synthetic Organic Chemistry : As an intermediate, it has been utilized in synthesizing more complex molecules that exhibit significant biological activities.
  • Drug Development : Ongoing research aims to optimize its pharmacological properties for enhanced efficacy and reduced side effects in therapeutic applications.

Mechanism of Action

The mechanism of action of [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Biological Activity

[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, also known as tert-butyl methyl(pyrrolidin-3-yl)carbamate, is a compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H20N2O2
  • CAS Number : 172478-00-1
  • IUPAC Name : tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Cytotoxic Effects : Research indicates that it may induce apoptosis in certain cancer cell lines.
  • Neuroprotective Effects : There is evidence suggesting neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, similar to β-lactam antibiotics .
  • Modulation of Cellular Signaling Pathways : It appears to interact with signaling pathways related to apoptosis and cellular stress responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectionProtects neuronal cells from oxidative stress

Table 2: Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityShowed significant inhibition against MRSA strains
Cytotoxicity AssayDemonstrated IC50 values indicating potency
Neuroprotection StudyReduced oxidative stress markers in vitro

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involved the inhibition of cell wall synthesis, akin to traditional β-lactam antibiotics .
  • Cytotoxicity in Cancer Cells :
    In vitro assays revealed that the compound induced apoptosis in various cancer cell lines, with IC50 values indicating a strong cytotoxic effect. This suggests potential for development as an anticancer therapeutic agent .
  • Neuroprotective Effects :
    Research indicated that the compound could mitigate oxidative stress in neuronal cells, presenting a promising avenue for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparison with Similar Compounds

Core Heterocycle Differences

  • Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring (target compound) confers greater conformational rigidity and faster ring-opening kinetics compared to six-membered piperidine analogs . Piperidine derivatives exhibit higher lipophilicity (cLogP ~2.5 vs. 1.8 for pyrrolidine), impacting membrane permeability .

Q & A

Q. What are the established synthetic routes for [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, and what are their critical reaction conditions?

Methodological Answer: The compound is synthesized via multi-step pathways, often involving acid activation, coupling, and functional group protection. Key routes include:

StepStarting MaterialsReagents/ConditionsKey IntermediateReference
13-Methylpyrrolidine-1-carboxylic acid, tert-butyl alcoholThionyl chloride (activation), triethylamine (base)Acid chloride intermediate
2Acid chloride intermediateSuzuki coupling (e.g., with 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid)Boronic ester intermediate
3Boronic ester intermediateHydrogenation (H₂/Pd-C)Final tert-butyl ester product

Critical conditions include temperature control (0–20°C for coupling ), base selection (triethylamine vs. DMAP ), and catalytic hydrogenation for deprotection .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and tert-butyl group integrity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and detect impurities .
  • Chromatography: HPLC or UPLC with UV/Vis detection to assess purity (>95% for biological assays) .
  • Safety Protocols: Follow Material Safety Data Sheet (MSDS) guidelines for handling irritants (e.g., lachrymators) during analysis .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during the synthesis of chiral intermediates?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-configured starting materials (e.g., tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate) to control stereocenters .
  • Asymmetric Catalysis: Apply organocatalysts (e.g., proline derivatives) in Mannich or Suzuki reactions to enhance enantiomeric excess (e.e. >90%) .
  • Crystallographic Validation: Single-crystal X-ray diffraction (SC-XRD) to confirm absolute configuration of intermediates .

Q. How can researchers resolve contradictions in reported reaction yields across different synthetic protocols?

Methodological Answer:

  • Comparative Kinetic Studies: Evaluate reaction parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to identify yield-limiting factors .
  • Intermediate Trapping: Use quenching experiments to isolate and characterize side products (e.g., boronic acid byproducts in Suzuki coupling) .
  • Computational Modeling: Density Functional Theory (DFT) to predict energy barriers for competing pathways (e.g., esterification vs. hydrolysis) .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., SARS-CoV-2 Mpro protease) and calculate binding affinities (ΔG ≤ -8 kcal/mol) .
  • ADME Prediction: Tools like SwissADME to assess permeability (e.g., LogP ≈ 2.5) and cytochrome P450 interactions .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) to validate docking poses .

Q. How is enzymatic activity assayed for derivatives of this compound in drug discovery?

Methodological Answer:

  • Substrate-Based Assays: Incubate derivatives with target enzymes (e.g., lysosomal α-glucosidase for Pompe disease) and quantify hydrolysis products via LC-MS/MS .
  • Fluorescence Quenching: Use Förster Resonance Energy Transfer (FRET) probes to monitor real-time inhibition (IC₅₀ ≤ 10 µM) .
  • Stability Testing: Evaluate compound integrity in blood spot assays (22 h incubation, pH 7.4) to mimic physiological conditions .

Data Contradiction Analysis Example

Issue: Conflicting yields (60–85%) reported for Suzuki coupling steps .
Resolution Strategy:

  • Reagent Purity: Ensure boronic acid intermediates are >98% pure (NMR/HRMS verification).
  • Catalyst Screening: Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for enhanced cross-coupling efficiency .
  • Oxygen Exclusion: Conduct reactions under inert atmosphere (N₂/Ar) to prevent catalyst deactivation .

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